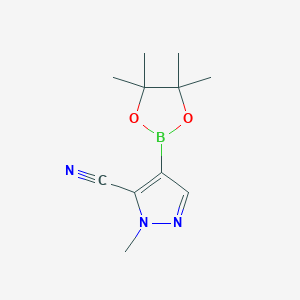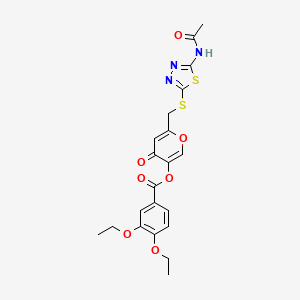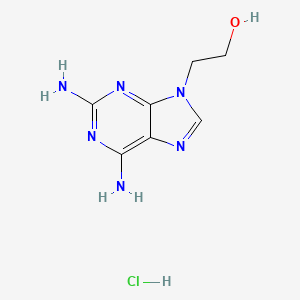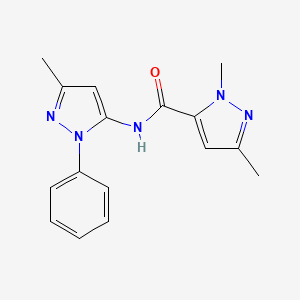
1-(3-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile” is a chemical compound. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Scientific Research Applications
PET Imaging Ligands
The compound 1-(3-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile, through its derivatives, has been instrumental in the development of new positron emission tomography (PET) imaging ligands. Specifically, a fluoro derivative of azetidine derivative A-85380, named F-A-85380, displayed high affinity for the alpha4beta2 nicotinic acetylcholine receptor subtype, making it a promising candidate for PET imaging of central nicotinic acetylcholine receptors. The synthesis of F-A-85380 involved no-carrier-added nucleophilic aromatic substitution, followed by the removal of a protective group, showing high radiochemical yield and specific radioactivity. Preliminary PET experiments in baboons have shown significant brain uptake, especially in nAChR-rich areas like the thalamus, indicating its potential for brain imaging applications (Doll et al., 1999).
Synthesis of Functionalized Pyrrolidines
The synthesis of 2-(α-hydroxyalkyl)azetidines from β-amino alcohols, and their subsequent rearrangement into 3-(chloro- or methanesulfonyloxy)pyrrolidines, represents another significant application. This process involves the stereospecific rearrangement of 2-(α-chloro- or α-methanesulfonyloxyalkyl)azetidines, with the addition of nucleophiles leading to pyrrolidine derivatives incorporating the nucleophile at C-3. This method provides a synthetic route to functionalized pyrrolidines, showcasing the compound's utility in organic synthesis and drug development (Durrat et al., 2008).
Basicity Scale Development in Acetonitrile
A self-consistent spectrophotometric basicity scale in acetonitrile was developed, featuring various bases, including substituted pyridines. This scale spans almost 12 pKa units, providing valuable insights into the relative basicity of these compounds. Such a scale is crucial for understanding the chemical behavior of substances in acetonitrile, an important solvent in organic chemistry (Kaljurand et al., 2000).
Antimicrobial and Antifungal Agents
Derivatives of benzotriazole, incorporating the core structure of this compound, have been synthesized and tested for their antimicrobial and antifungal activities. These compounds show potential as therapeutic agents against various bacterial and fungal infections, highlighting the compound's relevance in medicinal chemistry (Al-Omran et al., 2002).
properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-2-1-3-15-9(8)16-5-7(4-14)6-16/h1-3,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYXDEUJQJPYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-Fluoro-2-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2830433.png)




![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2830443.png)
![N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2830444.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2830447.png)
![6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2830448.png)


